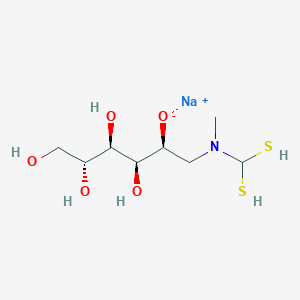

Sodium N-methyl-D-glucamine dithiocarbamate

描述

NOX-100 is a nitric oxide neutralizing agent developed by Medinox. It is designed to bind and inactivate nitric oxide, a simple gas molecule that acts as a key biological messenger in the body. NOX-100 has shown potential as a therapeutic agent for treating conditions such as hemorrhagic shock and sepsis .

准备方法

合成路线和反应条件

NOX-100 的合成涉及制备能够有效结合一氧化氮的化合物。NOX-100 的具体合成路线和反应条件是专有的,未公开。 一般方法包括使用有机合成技术来创建对一氧化氮具有高亲和力的分子。

工业生产方法

NOX-100 的工业生产可能涉及大规模的有机合成过程,包括使用反应器进行受控化学反应、纯化步骤以分离所需的产物以及质量控制措施以确保最终化合物的稠度和功效。

化学反应分析

反应类型

NOX-100 主要与一氧化氮发生结合反应。这种结合是其作为一氧化氮中和剂功能的关键。该化合物在正常生理条件下不会发生明显的氧化、还原或取代反应。

常用试剂和条件

与 NOX-100 反应的主要试剂是一氧化氮。结合反应发生在生理条件下,这意味着它发生在体温下,并在生物系统中发现的 pH 范围内。

形成的主要产物

NOX-100 与一氧化氮反应形成的主要产物是一种稳定的络合物,其中一氧化氮被有效中和。这种络合物可防止一氧化氮发挥其生物效应,从而减轻其在病理状况中的作用。

科学研究应用

Chelation Therapy for Heavy Metal Intoxication

NaNMG-DTC has been extensively studied for its efficacy as an antidote for cadmium poisoning. Research indicates that it effectively reduces cadmium levels in both acute and chronic exposure scenarios:

- Acute Exposure : A single intraperitoneal injection of NaNMG-DTC at doses greater than 1.1 mmol/kg can protect against lethal doses of cadmium chloride (10 mg CdCl₂/kg body weight). This treatment results in a dose-dependent decrease in cadmium accumulation in the liver and kidneys .

- Chronic Exposure : In studies involving repeated cadmium exposure, NaNMG-DTC administration led to significant reductions in kidney (71%) and liver (40%) cadmium levels, demonstrating its potential for long-term detoxification .

Reduction of Free Iron Ions

Another application of NaNMG-DTC is its ability to scavenge free iron ions, which can be beneficial in conditions such as iron overload or during chemotherapy involving anthracyclines. By binding free iron ions, NaNMG-DTC helps mitigate oxidative stress associated with these conditions .

Nitric Oxide Trapping

NaNMG-DTC has been utilized as a spin-trapping reagent for nitric oxide (NO), which plays crucial roles in various physiological processes. The compound forms stable complexes with iron that can trap NO, thereby aiding in the study of NO dynamics in biological systems . This application is particularly relevant in cardiovascular research and the understanding of endothelial function.

Comparative Efficacy with Other Chelators

A comparative analysis of NaNMG-DTC with other chelating agents reveals its superior effectiveness:

| Chelating Agent | Cadmium Mobilization (Kidney) | Cadmium Mobilization (Liver) |

|---|---|---|

| This compound | 71% | 40% |

| Meso-2,3-dimercaptosuccinic acid (DMSA) | 60% | 30% |

| Sodium diethyldithiocarbamate (NaDDTC) | 50% | 25% |

This table illustrates that NaNMG-DTC shows higher mobilization rates compared to other commonly used chelators .

Case Study: Cadmium Toxicity Management

In a controlled study involving mice subjected to cadmium exposure, administration of NaNMG-DTC significantly improved survival rates compared to untreated groups. The study highlighted the compound's ability to lower cadmium levels effectively while maintaining low toxicity profiles, thus supporting its potential use in clinical settings for heavy metal detoxification .

Research on Nitric Oxide Dynamics

Studies utilizing electron paramagnetic resonance spectroscopy have demonstrated that complexes formed between iron and NaNMG-DTC can effectively trap NO, providing insights into the mechanisms by which NO influences vascular health and disease states .

作用机制

NOX-100 通过与一氧化氮结合来发挥作用,从而中和其生物活性。在正常情况下,一氧化氮以少量产生,并在调节血压、促进记忆和防御病原体方面发挥着至关重要的作用。 在炎症过程中,一氧化氮过度产生会导致疾病病理。NOX-100 选择性地结合并中和过量的一氧化氮,而不影响维持生命功能所需的低水平一氧化氮。 这种机制不同于阻断一氧化氮合成的酶抑制剂 .

相似化合物的比较

生物活性

Sodium N-methyl-D-glucamine dithiocarbamate (MGD) is a compound that has garnered attention for its biological activity, particularly in relation to nitric oxide (NO) chemistry and its potential applications in biomedical research. This article provides a comprehensive overview of the biological activity of MGD, including its mechanisms of action, pharmacokinetics, and case studies highlighting its therapeutic potential.

Overview of this compound

MGD is a dithiocarbamate derivative that serves primarily as a nitric oxide spin trap. Its structure allows it to form stable complexes with iron, which are crucial for its function in biological systems. The compound is generally recognized for its role in trapping NO and related reactive nitrogen species, thereby modulating oxidative stress and cellular signaling pathways.

MGD interacts with nitric oxide through the formation of the iron-MGD complex, denoted as . This complex acts as a spin trap for NO, facilitating the detection and quantification of NO in biological samples. The reaction kinetics have been studied extensively, revealing that physiological concentrations of thiols such as glutathione can enhance the formation of the complex significantly .

Key Reactions

- Formation of Nitric Oxide Complexes : MGD reacts with NO to form stable complexes that can be detected using electron paramagnetic resonance (EPR) spectroscopy. This property is utilized in various studies to monitor NO levels in biological tissues.

- Redox Cycling : MGD participates in redox cycling involving iron complexes, which can influence cellular oxidative states and responses to stress .

Pharmacokinetics

The pharmacokinetics of MGD have been characterized through various animal studies. For instance, after administration in mice, MGD demonstrated rapid distribution across organs such as the liver and brain, with significant detection of the complex shortly after injection . Studies indicate that MGD does not exhibit toxicity at doses up to 8 mmol/kg, making it a viable candidate for further research .

Case Studies

- Cadmium Intoxication : A study investigated the protective effects of MGD against cadmium-induced toxicity in Wistar rats. MGD administration led to enhanced urinary excretion of cadmium and restored altered iron levels, suggesting its potential as a chelating agent .

- Neuroprotective Effects : Research has shown that MGD can effectively cross the blood-brain barrier and exert neuroprotective effects by modulating NO levels in neurological contexts. In particular, it has been evaluated for its role in conditions associated with oxidative stress and neurodegeneration .

- Role in Inflammation : MGD has been studied for its ability to modulate inflammatory responses by scavenging excess NO produced during inflammatory processes. This action helps to mitigate tissue damage associated with chronic inflammation .

Research Findings Summary

属性

Key on ui mechanism of action |

Under normal conditions, Nitric Oxide (NO) is produced in small amounts and plays many crucial maintenance roles including regulating blood pressure, facilitating memory and defending against pathogens. But when inflammation occurs, NO can be produced in excessive amounts and contributes to disease pathology. NOX-100 binds excessive NO but do not remove the low levels needed to perform vital maintenance functions in the body. NOX-100 eliminates excessive NO which is distinct from enzyme inhibitors, which block NO synthesis. |

|---|---|

CAS 编号 |

91840-27-6 |

分子式 |

C8H16NNaO5S2 |

分子量 |

293.3 g/mol |

IUPAC 名称 |

sodium;N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate |

InChI |

InChI=1S/C8H17NO5S2.Na/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;/h4-7,10-14H,2-3H2,1H3,(H,15,16);/q;+1/p-1/t4-,5+,6+,7+;/m0./s1 |

InChI 键 |

PLQRBFAACWRSKF-LJTMIZJLSA-M |

SMILES |

CN(CC(C(C(C(CO)O)O)O)[O-])C(S)S.[Na+] |

手性 SMILES |

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].[Na+] |

规范 SMILES |

CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].[Na+] |

同义词 |

D-N-methyl glucamine dithiocarbamate Fe-MGD iron N-methyl glucamine dithiocarbamate N-methyl-D-glucamine dithiocarbamate N-methyl-D-glucamine dithiocarbamate iron N-methyl-N-dithiocarboxyglucamine N-MGDC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium N-methyl-D-glucamine Dithiocarbamate interact with its targets and what are the downstream effects?

A1: this compound (NMG-DTC) primarily acts as a chelating agent, forming complexes with metal ions. This chelation can have various downstream effects depending on the targeted metal ion and the biological context.

- Cadmium Intoxication: NMG-DTC effectively protects against cadmium intoxication by forming stable complexes with cadmium ions, thus reducing their levels in the liver and kidneys. [, , , , ] This reduces cadmium's toxic effects on these organs.

- Mercury Poisoning: NMG-DTC enhances the urinary excretion of inorganic mercury, helping to reduce its levels in the body. [] It can also mobilize mercury from the kidneys, preventing its accumulation and subsequent damage.

- Antifungal Activity: While the exact mechanism is unclear, NMG-DTC shows promising antifungal effects against Candida albicans infections in mice, even at low, non-toxic doses. [] This suggests a potential therapeutic use against systemic candidiasis.

Q2: What are the structural characteristics of this compound?

A2: Unfortunately, the provided research excerpts do not explicitly mention the molecular formula, weight, or spectroscopic data for NMG-DTC. Further research in chemical databases or publications focusing on its synthesis and characterization would be required to obtain this information.

Q3: How does this compound perform under various conditions and what are its applications in terms of material compatibility and stability?

A3: The provided research doesn't delve into the material compatibility, stability, and performance of NMG-DTC under different conditions. This information would be crucial for understanding its potential in various applications and would require further investigation.

Q4: Does this compound exhibit any catalytic properties, and if so, what are its applications?

A4: The provided research primarily focuses on NMG-DTC's chelating properties and its use as a potential therapeutic agent. There is no mention of any catalytic properties or applications for this compound.

Q5: What is known about the Structure-Activity Relationship (SAR) of this compound?

A5: The research highlights that the structure of the dithiocarbamate significantly impacts its activity and efficacy.

- Lipophilicity: Compared to the more lipophilic Sodium diethyldithiocarbamate (DE-DTC), NMG-DTC is less cytotoxic and exhibits a different immunomodulatory profile. This suggests that the hydrophilic nature of NMG-DTC influences its interaction with cell membranes and immune responses. []

- Substituent Effects: Studies comparing various dithiocarbamates, including NMG-DTC, demonstrate that the type of substituent attached to the dithiocarbamate moiety influences its metal-chelating ability, tissue distribution, and excretion pathways. [, ] This highlights the importance of specific structural modifications for optimizing the desired therapeutic effect.

Q6: What is the efficacy of this compound in in vitro and in vivo models?

A6: The research demonstrates the efficacy of NMG-DTC in various in vivo models:

- Cadmium Protection: NMG-DTC successfully protects against cadmium-induced lethality and teratogenesis in hamsters. [, ] It significantly reduces cadmium levels in the kidneys and livers of exposed animals.

- Mercury Mobilization: NMG-DTC effectively enhances the urinary excretion of inorganic mercury in rats, indicating its potential for treating mercury poisoning. []

- Antifungal Activity: NMG-DTC demonstrates a potent antifungal effect against systemic Candida albicans infections in mice. []

Q7: What are the known toxicological and safety aspects of this compound?

A7: While NMG-DTC demonstrates promising therapeutic potential, some toxicological considerations are highlighted in the research:

- Cytotoxicity: NMG-DTC exhibits significantly lower cytotoxicity compared to its lipophilic analog, DE-DTC. [] This suggests a potentially safer profile.

- Dose-Time Relationship: The protective effects of NMG-DTC against cadmium-induced teratogenesis are time-dependent, with a significant decrease in efficacy observed 24 hours after administration. [] This emphasizes the importance of appropriate dosage timing for optimal therapeutic outcomes.

- Potential for Embryolethality: Administering NMG-DTC 24 hours before cadmium exposure was found to increase embryolethality in hamsters. [] This highlights the need for careful consideration of dosage timing and potential interactions with other treatments.

Q8: What is known about the environmental impact and degradation of this compound?

A8: The research primarily focuses on the pharmacological and toxicological aspects of NMG-DTC. Information regarding its environmental impact, degradation pathways, and potential ecotoxicological effects is not addressed in the provided excerpts and would require further investigation.

Q9: What alternatives or substitutes exist for this compound, and how do they compare in terms of performance, cost, and impact?

A: The research touches upon other dithiocarbamate analogs as potential alternatives to NMG-DTC, each with varying efficacies in metal chelation and tissue distribution. [, , ] Some alternatives mentioned include:

- Sodium diethyldithiocarbamate (DE-DTC): While a potent chelator, it exhibits higher cytotoxicity compared to NMG-DTC. []

- Sodium N-benzyl-D-glucamine dithiocarbamate (BGD): Shows promise in mobilizing mercury and cadmium from the body. [, ]

- Dimercaptosuccinic acid (DMSA): Considered less effective than certain dithiocarbamates in removing platinum from the kidneys and liver. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。